molecular formula C8H15Cl B066448 7-Chloro-2-methyl-1-heptene CAS No. 191488-26-3

7-Chloro-2-methyl-1-heptene

Cat. No.: B066448
CAS No.: 191488-26-3
M. Wt: 146.66 g/mol
InChI Key: INYVTNOWFXTSFY-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1-heptene is an organic compound with the molecular formula C8H15Cl It is a chlorinated hydrocarbon characterized by the presence of a chlorine atom attached to the seventh carbon of a heptene chain, which also contains a methyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Chloro-2-methyl-1-heptene can be synthesized through several methods, including:

    Free Radical Halogenation: This method involves the halogenation of 2-methyl-1-heptene using chlorine in the presence of light to initiate the free radical reaction. The reaction proceeds as follows[ \text{C}{16} + \text{Cl}_2 \xrightarrow{\text{light}} \text{C}{15}\text{Cl} + \text{HCl} ]

    Allylic Halogenation: This method involves the halogenation of 2-methyl-1-heptene at the allylic position using N-bromosuccinimide (NBS) in the presence of light. The reaction proceeds as follows[ \text{C}{16} + \text{NBS} \xrightarrow{\text{light}} \text{C}{15}\text{Cl} + \text{HBr} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes using chlorine gas and appropriate catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-halogenation and to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1-heptene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Addition Reactions: The double bond in the heptene chain can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). These reactions typically occur under basic conditions.

    Addition Reactions: Common reagents include bromine (Br2), hydrogen chloride (HCl), and other electrophiles. These reactions typically occur under mild conditions.

    Oxidation Reactions: Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents. These reactions typically occur under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and ethers.

    Addition Reactions: Products include dihalides, haloalkanes, and other addition products.

    Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

7-Chloro-2-methyl-1-heptene has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: It is used in the study of biological systems and as a probe to investigate the interactions of chlorinated hydrocarbons with biological molecules.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1-heptene involves its interaction with various molecular targets and pathways. The chlorine atom and the double bond in the heptene chain play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the double bond can participate in electrophilic addition reactions, leading to the formation of various addition products.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-methyl-1-heptene: Similar in structure but contains a bromine atom instead of chlorine.

    7-Iodo-2-methyl-1-heptene: Similar in structure but contains an iodine atom instead of chlorine.

    2-Methyl-1-heptene: Lacks the halogen atom but has a similar carbon skeleton.

Uniqueness

7-Chloro-2-methyl-1-heptene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions compared to its bromine and iodine analogs. Additionally, the presence of the double bond allows for various addition reactions, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

7-chloro-2-methylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c1-8(2)6-4-3-5-7-9/h1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYVTNOWFXTSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571361
Record name 7-Chloro-2-methylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191488-26-3
Record name 7-Chloro-2-methylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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